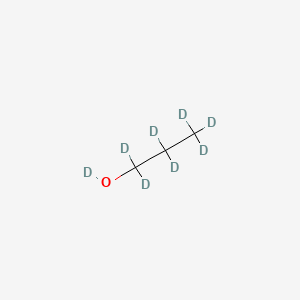

1-Propanol-d8

描述

Theoretical Basis and Rationale for Isotopic Deuteration in Alcohol Systems for Elucidating Molecular Phenomena

The substitution of hydrogen with deuterium (B1214612) in an alcohol system like 1-propanol (B7761284) introduces significant physical and chemical changes that are leveraged to study molecular phenomena. The primary reason for these changes lies in the twofold increase in the mass of the nucleus. This mass difference leads to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond, resulting in a stronger and less reactive bond. beilstein-journals.org

This increased bond strength is the foundation of the kinetic isotope effect (KIE). acs.org When a C-H bond is broken in the rate-limiting step of a reaction, replacing that hydrogen with deuterium will slow down the reaction rate. beilstein-journals.orgacs.org This effect has been utilized to study the metabolism of alcohols, where the first step is the oxidation of the alcohol by alcohol dehydrogenase. acs.org By using deuterated alcohols, researchers can slow down this metabolic process and reduce the accumulation of toxic intermediates like acetaldehyde. acs.org

In spectroscopic studies, particularly vibrational spectroscopy (Infrared and Raman), the difference in mass between hydrogen and deuterium leads to a significant shift in the vibrational frequencies of the O-H and C-H bonds. The O-D stretch, for instance, appears at a much lower frequency than the O-H stretch, allowing for the study of hydrogen bonding dynamics without interference from other vibrational modes. rug.nl This has been instrumental in investigating the complex hydrogen-bonding networks in liquid alcohols. rug.nlresearchgate.net

Overview of Academic Research Trajectories for 1-Propanol-d8

Academic research involving this compound has followed several key trajectories, primarily leveraging its unique properties as a deuterated solvent and a tracer.

Mechanistic Studies in Catalysis: this compound has been employed as a tracer to investigate the mechanisms of complex catalytic reactions. For example, in cobalt-catalyzed Fischer-Tropsch synthesis, the deuterium atoms in this compound allowed researchers to track isotope incorporation into hydrocarbon products, providing insights into chain growth mechanisms and the role of surface intermediates. nobracat-isotopes.com Similarly, it has been used in isotope-labeling experiments to elucidate the mechanism of photo-induced alcohol oxidation. nobracat-isotopes.com

Structural and Dynamic Studies of Liquids and Hydrates: Researchers have utilized this compound in neutron diffraction studies to investigate the structure of liquid propanol (B110389) and its hydrogen-bonding networks. researchgate.net It has also been used in conjunction with deuterated water (D₂O) and deuterated methane (B114726) (CD₄) in neutron powder diffraction studies to determine the crystal structures and guest-host interactions in binary 1-propanol + methane hydrates. kiche.or.kr

Synthesis of Deuterated Compounds: this compound serves as a precursor in the synthesis of other perdeuterated molecules, such as carboxylates and alkyl bromides. chemicalbook.in This allows for the creation of a library of deuterated compounds for various research applications.

Spectroscopic Investigations: In the field of spectroscopy, this compound is not only used as an NMR solvent but also as a subject of study itself. armar-europa.de For instance, it has been used in studies of hydrogen bond dynamics in alcohols using polarization-sensitive pump-probe and 2D IR spectroscopy. rug.nl

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃D₈O nobracat-isotopes.com |

| Molecular Weight | 68.14 g/mol nobracat-isotopes.comsigmaaldrich.com |

| CAS Number | 61393-63-3 nobracat-isotopes.comsigmaaldrich.com |

| Boiling Point | 97 °C nobracat-isotopes.comsigmaaldrich.com |

| Melting Point | -127 °C nobracat-isotopes.comsigmaaldrich.com |

| Density | 0.912 g/mL at 25 °C nobracat-isotopes.comsigmaaldrich.com |

| Refractive Index | n20/D 1.384 nobracat-isotopes.comsigmaaldrich.com |

| Isotopic Purity | Typically ≥98 atom % D sigmaaldrich.com |

Interactive Data Table: Research Applications of this compound

| Research Area | Specific Application | Key Findings/Significance |

| Catalysis | Tracer in Fischer-Tropsch synthesis. nobracat-isotopes.com | Elucidated mechanisms of chain growth and hydrocarbon formation. nobracat-isotopes.com |

| Photochemistry | Isotope-labeling in photo-induced alcohol oxidation. nobracat-isotopes.com | Helped distinguish between different electron and proton transfer pathways. nobracat-isotopes.com |

| Materials Science | Component in the study of methane hydrates. kiche.or.kr | Determined crystal structures and host-guest interactions. kiche.or.kr |

| Spectroscopy | Solvent for NMR spectroscopy. armar-europa.de | Enables clear and accurate structural analysis of organic molecules. armar-europa.de |

| Spectroscopy | Subject in hydrogen bond dynamics studies. rug.nl | Revealed details of sub-picosecond dynamics in alcohols. rug.nl |

| Organic Synthesis | Intermediate for preparing other deuterated compounds. chemicalbook.in | Expands the availability of deuterated molecules for research. chemicalbook.in |

Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,2,3,3-heptadeuterio-3-deuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-RIZALVEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583977 | |

| Record name | (~2~H_7_)Propan-1-(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61393-63-3 | |

| Record name | (~2~H_7_)Propan-1-(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanol-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Preparation of 1 Propanol D8

Advanced Synthetic Approaches for Deuterated Propanols

The preparation of deuterated propanols, including 1-propanol-d8, relies on methods that can efficiently introduce deuterium (B1214612) atoms into the molecular structure. These range from established catalytic reactions adapted for deuteration to sophisticated enzymatic processes that offer high selectivity.

Catalytic methods are a cornerstone for the synthesis of deuterated compounds, offering versatile routes from various starting materials. The commercial production of standard 1-propanol (B7761284) is often achieved through the oxo process, where ethylene, carbon monoxide, and hydrogen react to form propionaldehyde (B47417), which is subsequently hydrogenated. chemicalbook.com This fundamental process can be adapted for the synthesis of this compound.

A primary route involves the catalytic deuteration of propionaldehyde using deuterium gas (D₂) in place of hydrogen (H₂). This reaction, facilitated by heterogeneous or homogeneous catalysts, reduces the aldehyde group and introduces deuterium atoms at the C1 position. To achieve full deuteration (d8), starting materials that are already perdeuterated on the ethyl group are required, or conditions that promote H/D exchange across the entire molecule must be employed.

More advanced techniques focus on direct hydrogen isotope exchange (HIE) on the alcohol itself. Transition metal catalysts, particularly those based on iridium and ruthenium, have shown high efficacy. rsc.org For instance, iridium-bipyridonate complexes can catalyze the α-selective H/D exchange of alcohols using deuterium oxide (D₂O) as an accessible and economical deuterium source. rsc.org While often aimed at selective labeling, these methods can be modified to achieve more extensive deuteration under appropriate conditions.

Transfer hydrogenation (or deuteration) represents another significant catalytic strategy. In this approach, a stable, deuterated molecule serves as the deuterium donor in a catalytically mediated transfer to a substrate. For example, copper-catalyzed transfer hydrodeuteration of alkynes has been demonstrated using 2-propanol-d8 (B1362042) as the deuterium source, highlighting the role of deuterated alcohols in synthesizing other labeled compounds. nih.govacs.org Similarly, ruthenium and osmium pincer complexes catalyze the α-deuteration of primary alcohols using 2-propanol-d8 as the deuterium donor. uniud.it

Table 1: Overview of Catalytic Deuteration Techniques

| Method | Catalyst Type | Deuterium Source | Application |

|---|---|---|---|

| Catalytic Reduction | Heterogeneous (e.g., Co/ZrO₂) or Homogeneous | Deuterium Gas (D₂) | Synthesis of deuterated alcohols from corresponding aldehydes (e.g., propionaldehyde). chemicalbook.com |

| Hydrogen Isotope Exchange (HIE) | Iridium or Ruthenium Complexes | Deuterium Oxide (D₂O) | Direct, chemoselective deuteration of alcohols. rsc.org |

| Transfer Hydrodeuteration | Copper or Ruthenium/Osmium Complexes | 2-Propanol-d8 | Deuteration of substrates like alkynes or other alcohols. nih.govacs.orguniud.it |

| Reductive Deuteration | Samarium(II) Iodide (SmI₂) | Deuterium Oxide (D₂O) | Synthesis of α,α-dideuterio alcohols from acyl chlorides. mdpi.com |

Enzymatic synthesis provides a pathway for producing and utilizing deuterated compounds with exceptional stereo- and regioselectivity under mild reaction conditions.

The synthesis of deuterated alcohols can be achieved using enzymes like alcohol dehydrogenases (ADHs). nih.govnih.gov These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) as a cofactor. For synthesis, the reaction is run in the reductive direction. By using a deuterated cofactor, such as deuterated NADH (NADD), the enzymatic reduction of an aldehyde (e.g., propanal) results in a stereospecifically deuterated alcohol.

Conversely, this compound is a valuable substrate in enzymatic reactions, primarily for cofactor regeneration schemes. nih.gov In many enzymatic reductions, the expensive NADD cofactor is used to produce a target deuterated molecule. To make the process economically viable, the resulting oxidized cofactor (NAD⁺) must be continuously regenerated back to NADD. This can be accomplished in a substrate-coupled approach where an ADH is used to oxidize a cheap, deuterated alcohol like this compound. This process transfers deuterium to NAD⁺, regenerating the NADD cofactor for use in the primary synthesis reaction. nih.govfrontiersin.org This strategy was successfully used in the synthesis of (R)- and (S)-1-deuterohexanol, where an ADH oxidized 2-propanol-d8 to regenerate the required NADD cofactor in situ. nih.gov

Furthermore, using this compound as a substrate allows for the investigation of enzymatic mechanisms and kinetic isotope effects (KIEs). Comparing the reaction rates of deuterated and non-deuterated substrates can help identify rate-limiting steps in a reaction pathway.

Table 2: Applications of this compound in Enzymatic Synthesis

| Enzyme System | Role of Deuterated Propanol (B110389) | Application | Research Finding |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Substrate for Cofactor Regeneration | Synthesis of other deuterated compounds (e.g., 1-deuterohexanol). | This compound or 2-propanol-d8 is oxidized to regenerate the NADD cofactor from NAD⁺. nih.gov |

| Lignin (B12514952) Peroxidase | Potential Substrate | Study of enzymatic mechanisms and kinetic isotope effects. | n-Propanol is a confirmed substrate for lignin peroxidase; the deuterated version is a tool for mechanistic studies. nih.govniscpr.res.in |

| ADH from Pseudomonas / Horse Liver | Product (via enzymatic reduction) | Chiral synthesis of deuterated alcohols. | Reduction of an aldehyde with a deuterated cofactor (NADD) yields a deuterated alcohol. nih.gov |

Isotopic Purity Assessment and Enrichment Strategies for this compound

The utility of this compound is directly dependent on its isotopic purity. Therefore, accurate assessment and effective enrichment are critical. Isotopic enrichment is defined as the mole fraction of the specific isotope (deuterium in this case) at a given position or in the molecule as a whole. isotope.com This is distinct from species abundance, which is the percentage of molecules with a specific isotopic composition (e.g., the percentage of C₃D₈O molecules in a sample). isotope.com Commercially available this compound typically has an isotopic purity of 98 atom % D or higher. sigmaaldrich.comsigmaaldrich.com

The primary analytical techniques for determining isotopic purity and confirming the structure of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org

NMR Spectroscopy: Both ¹H and ²H NMR are used. A ¹H NMR spectrum is used to quantify the amount of residual, non-deuterated compound and to confirm the positions of any remaining protons. ²H NMR confirms the positions of the deuterium atoms.

Mass Spectrometry (MS): MS is used to determine the molecular weight and the isotopic distribution of the sample. For this compound, the fully deuterated molecule will show a mass shift of +8 compared to the non-deuterated 1-propanol. sigmaaldrich.comsigmaaldrich.com High-resolution mass spectrometry (HR-MS) can provide precise mass data to confirm the elemental composition and calculate the isotopic enrichment. rsc.org

Gas Chromatography (GC): GC is often used to determine the chemical purity of the sample, ensuring that other chemical species are not present. nist.gov

Enrichment strategies for this compound primarily focus on the synthesis stage, as separating isotopologues via common purification techniques is generally not feasible due to their nearly identical physical properties. nih.gov High isotopic enrichment in the final product is achieved by using starting materials that are themselves highly enriched in deuterium. nist.gov The ultimate source of deuterium for these syntheses is typically deuterium oxide (D₂O). Large-scale production of D₂O is accomplished through methods like the Girdler sulfide (B99878) process, which uses a temperature-dependent chemical exchange between water and hydrogen sulfide to concentrate deuterium. libretexts.org Other methods for producing D₂O include fractional distillation of water or electrolysis. libretexts.org More advanced and specific methods for enriching deuterium in certain molecules include techniques like laser isotope separation, which uses tuned infrared lasers to selectively decompose non-deuterated molecules. iaea.org

Spectroscopic Characterization and Analysis of 1 Propanol D8 Systems

Vibrational Spectroscopy (Infrared and Raman) of 1-Propanol-d8

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and dynamics of this compound. These methods probe the vibrational energy levels of molecules, which are sensitive to isotopic substitution and intermolecular interactions.

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in 1-propanol (B7761284) to form this compound (CD3CD2CD2OD) leads to predictable yet informative shifts in its vibrational spectra. This phenomenon, known as the isotopic effect, is primarily due to the change in the reduced mass of the vibrating atoms. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass. libretexts.org Consequently, the replacement of lighter hydrogen atoms with heavier deuterium atoms results in a downshift of vibrational frequencies to lower wavenumbers. libretexts.org

This effect is most pronounced for stretching and bending modes directly involving the substituted hydrogen/deuterium atoms. For instance, the C-H stretching vibrations, typically observed in the 2800-3000 cm⁻¹ region in the IR spectrum of 1-propanol, are shifted to lower frequencies in this compound. openstax.org Similarly, the characteristic broad O-H stretching absorption, which appears between 3300 and 3600 cm⁻¹ for hydrogen-bonded alcohols, is replaced by a corresponding O-D stretching band at a lower wavenumber in the deuterated analogue. openstax.org

The table below illustrates the typical shifts in vibrational frequencies upon deuteration for different types of vibrations.

| Type of Vibration | Non-deuterated Frequency (cm⁻¹) | Deuterated Frequency (cm⁻¹) |

| C-C stretch | 1626 | 1599 |

| C-C stretch | 1581 | 1560 |

| C-H bend (benzenoid ring) | 1192 | 876 |

| C-H bend (quinoid ring) | 1166 | 856 |

| N-H bend | 1515 | 1085 |

Data summarized from Quillard et al. for polyaniline, demonstrating the general trend of downshifting upon deuteration. libretexts.org

These isotopic shifts are invaluable for assigning specific vibrational modes within a complex spectrum. By comparing the spectra of 1-propanol and this compound, researchers can confidently identify which vibrations are associated with the propanol (B110389) backbone and which are due to the hydroxyl group. Furthermore, the magnitude of the shift can provide insights into the nature of the vibrational mode. libretexts.org

In the liquid state, 1-propanol molecules are extensively associated through hydrogen bonds, forming a complex and dynamic network of monomers, dimers, and larger polymers. researchgate.net Vibrational spectroscopy is particularly sensitive to these hydrogen bonding interactions. The formation of a hydrogen bond weakens the O-H (or O-D) covalent bond, leading to a red-shift (a shift to lower frequency) and significant broadening of the corresponding stretching band in the IR and Raman spectra. openstax.org

The use of deuterated propanol, such as this compound, is advantageous in studying these networks. The O-D stretching vibration is well-separated from the C-H stretching vibrations, reducing spectral overlap and simplifying the analysis of the hydroxyl group's behavior. ustc.edu.cn Studies on deuterated alcohols have shown that the C-H stretching vibration can also serve as a sensitive probe for conformational changes and hydrogen bonding. ustc.edu.cnmdpi.com For instance, in deuterated n-propanol (CD3CH2CD2OH), the CH2 symmetric stretching mode is sensitive to the five different conformers of the molecule. ustc.edu.cn This allows for an investigation into how the hydrogen-bonding network influences the conformational preferences of the propanol molecules. Research has indicated that in pure liquid n-propanol, the trans-OH conformation is preferred, and this preference is enhanced in a dilute water solution. ustc.edu.cn

Furthermore, temperature-dependent studies of the vibrational spectra of deuterated propanol can provide information on the thermodynamics of hydrogen bond formation and dissociation. As the temperature increases, the hydrogen bonds are disrupted, leading to a blue-shift (a shift to higher frequency) of the O-D stretching band and an increase in the intensity of the band corresponding to free (non-hydrogen-bonded) O-D groups. mdpi.com

Near-infrared (NIR) spectroscopy, which covers the wavelength range from approximately 800 to 2500 nm, probes the overtones and combination bands of the fundamental molecular vibrations. leidenuniv.nl While these absorptions are much weaker than the fundamental bands observed in the mid-infrared region, they offer unique advantages for studying hydrogen bonding and molecular structure in alcohol systems. leidenuniv.nl

Isotopic substitution, particularly deuteration, has a significant impact on the NIR spectra of alcohols. mdpi.com The replacement of hydrogen with deuterium shifts the fundamental vibrations to lower frequencies, and consequently, their overtones and combination bands also shift. mdpi.com This can help to deconvolute complex, overlapping NIR spectra by separating the contributions from different vibrational modes. mdpi.com

In studies of deuterated alcohol systems, NIR spectroscopy can be used to investigate self-association and hydrogen bonding. researchgate.net The NIR region is sensitive to changes in the hydrogen-bonding environment of the hydroxyl group. For instance, the first overtone of the O-H stretching vibration is often used to monitor the extent of hydrogen bonding. In deuterated alcohols like this compound, the corresponding O-D overtone would be observed at a lower frequency. By analyzing the changes in the position and intensity of these overtone bands as a function of concentration or temperature, researchers can gain insights into the equilibrium between different associated species (monomers, dimers, polymers) in the liquid. researchgate.net

Mass Spectrometry (MS) Applications of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The use of isotopically labeled compounds, such as this compound, significantly enhances the capabilities of mass spectrometry in various scientific fields.

This compound serves as an excellent tracer in studies aimed at elucidating reaction mechanisms and metabolic pathways. nobracat-isotopes.com By introducing a deuterated substrate into a chemical or biological system, researchers can track the fate of the deuterium atoms and gain insights into the transformations that occur.

For example, this compound has been utilized as a deuterium-labeled tracer in studies of cobalt-catalyzed Fischer-Tropsch synthesis. nobracat-isotopes.com In this process, the deuterium atoms from this compound allowed for the tracking of isotope incorporation into the resulting hydrocarbon products. nobracat-isotopes.com This provided valuable information about the reaction mechanism, including chain growth and the role of surface intermediates. nobracat-isotopes.com Similarly, in biochemical studies, this compound can be used to trace the metabolic pathways of alcohols within an organism.

One of the most common and critical applications of this compound is as an internal standard in quantitative analysis using hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). gcms.czscispace.com An internal standard is a compound that is added in a known amount to the unknown sample and to the calibration standards. cerilliant.com It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. cerilliant.com

The table below summarizes the key characteristics of this compound that make it a suitable internal standard.

| Property | Rationale for Use as an Internal Standard |

| Chemical Similarity | Co-elutes with the analyte in chromatography and has similar extraction efficiency. |

| Mass Difference | Easily distinguished from the analyte by the mass spectrometer, preventing signal overlap. |

| Isotopic Purity | High isotopic purity ensures minimal interference from the unlabeled analyte. sigmaaldrich.comscbt.com |

| Non-natural Occurrence | Not naturally present in the samples being analyzed. |

Research on Molecular Structure, Dynamics, and Self Assembly in 1 Propanol D8 Systems

Neutron Scattering Studies on Liquid 1-Propanol-d8

Neutron scattering serves as a powerful tool for investigating the structure and dynamics of materials at the atomic and molecular scale. In the study of liquid this compound, this technique provides unparalleled insight into the arrangement of molecules and their movements over various timescales. The use of a fully deuterated sample is particularly advantageous in neutron scattering experiments as it enhances the coherent scattering signal, providing clearer information about the intermolecular structure.

Quasi-Elastic Neutron Scattering (QENS) for Probing Fast Dynamics and Structural Relaxation

Quasi-elastic neutron scattering (QENS) is a specialized technique used to study stochastic motions in materials, such as diffusive and reorientational dynamics, which occur on a picosecond to nanosecond timescale. nih.govornl.gov For 1-propanol (B7761284), QENS experiments, often coupled with molecular dynamics simulations, probe the fast, localized motions of the molecules. pku.edu.cn These studies can differentiate between various dynamic processes, including translational diffusion of the molecule's center-of-mass and anisotropic rotations of the propanol (B110389) molecule. pku.edu.cn

In mixtures, the dynamics become more complex, with interactions between solute and solvent molecules influencing the relaxation processes. pku.edu.cn For the hydroxyl hydrogen of 1-propanol in a mixture, for instance, the translational diffusion constant cannot be directly derived from experimental spectra due to significant deviations between the self-intermediate scattering function and the center-of-mass translational function. pku.edu.cn The rotational motions of the 1-propanol molecule are found to be anisotropic; the rotation is continuous along the axis from the hydroxyl hydrogen to the center-of-mass but occurs as jumps along the hydroxyl bond vector. pku.edu.cn These detailed insights into molecular motion are crucial for understanding the relationship between the hydrogen-bonded structure and the dynamic properties of the liquid. researchgate.net

Investigation of Hydrogen Bond Networks and Cluster Formation in Deuterated Alcohols

The properties of liquid alcohols are dominated by the formation of transient hydrogen-bonded networks. figshare.comnih.gov Neutron scattering and diffraction studies have been fundamental in characterizing these networks in deuterated alcohols like this compound. The hydroxyl groups of the alcohol molecules can act as both proton donors and acceptors, leading to the formation of supramolecular structures. nih.gov These structures are not static but are in a constant state of formation and dissolution. The consensus from various studies is that mono-hydroxy alcohols, including 1-propanol, tend to form clusters of associated molecules. chalmers.se The specific architecture of these clusters, whether they are simple chains, rings, or more complex branched networks, has been a subject of extensive research. chalmers.se

The structure and size of hydrogen-bonded clusters in 1-propanol are highly dependent on temperature. chalmers.se Neutron diffraction studies combined with EPSR modeling have quantified this relationship. As the temperature of liquid 1-propanol is decreased, the average size of the hydrogen-bonded clusters increases significantly. chalmers.se Concurrently, the distribution of cluster sizes becomes broader at lower temperatures. chalmers.se This indicates that while more molecules are participating in larger clusters, there is also a wider variety of cluster sizes present in the liquid. chalmers.se

For instance, as the temperature is lowered from 293 K to 155 K, the average cluster size can increase from approximately 3 to 7 molecules. chalmers.se This growth in cluster size with decreasing temperature is a direct consequence of the strengthening of hydrogen bonds relative to the thermal energy of the molecules. chalmers.se The percolation threshold of the hydrogen-bonded network also shows a strong temperature dependence, particularly in mixtures with high alcohol content. mtak.huresearchgate.net

| Temperature (K) | Average Cluster Size (molecules) | Standard Deviation of Cluster Size Distribution |

|---|---|---|

| 293 | ~3 | 3.3 |

| 155 | ~7 | 8.5 |

Detailed analysis of the topology of the supramolecular structures in 1-propanol reveals a preference for elongated, chain-like arrangements. chalmers.sefigshare.comnih.gov This is characteristic of primary alcohols where the hydroxyl group is located at the end of the molecular backbone. nih.gov However, these chains are not perfectly linear. Studies indicate the clusters are slightly branched, with the degree of branching increasing at lower temperatures. chalmers.se

Dielectric Spectroscopy of this compound

Dielectric spectroscopy measures the response of a material to an applied electric field over a range of frequencies. For polar liquids like 1-propanol, this technique is highly sensitive to the reorientational dynamics of molecular dipoles and provides complementary information to neutron scattering. researchgate.net The dielectric spectra of monohydroxy alcohols are notable for a distinct feature known as the Debye process. researchgate.netruc.dk This is an intense, narrow relaxation peak that occurs at frequencies significantly lower than the main structural (α) relaxation. researchgate.net

This slow Debye process is a hallmark of the cooperative dynamics of hydrogen-bonded supramolecular structures. researchgate.net It is understood to represent the end-to-end vector reorientation of the transient, chain-like clusters. The main structural relaxation, on the other hand, is associated with the motions of individual molecules after a hydrogen bond breaks. The separation in timescale between the Debye process and the structural relaxation is a key feature of the dynamics in these systems. nih.gov

Characterization of Molecular Relaxation Processes (Debye Process, Structural Relaxation, Beta-Relaxation)

The molecular dynamics of 1-propanol, a representative monohydroxy alcohol, are characterized by three distinct relaxation processes when studied with techniques like dielectric spectroscopy (DS): the Debye process, the structural α-relaxation, and the Johari-Goldstein (JG) β-relaxation. nih.govarxiv.org

The most prominent feature in the dielectric spectrum of 1-propanol is the Debye process , a slow relaxation mode that is attributed to the dynamics of supramolecular hydrogen-bonded structures. researchgate.net This process is often associated with the formation of chain-like assemblies of alcohol molecules. researchgate.net The terminal position of the hydroxyl group in 1-propanol facilitates the formation of these chains, leading to a pronounced Debye peak. researchgate.net Unlike the structural relaxation, the Debye process is often described by a single exponential decay, indicating a more uniform relaxation behavior. arxiv.org

Faster than the Debye process is the structural α-relaxation , which is directly associated with the cooperative movement of molecules and the calorimetric glass transition. mdpi.comruc.dk This process is a common feature in most glass-forming liquids and is characterized by a broadened and often asymmetrically shaped peak in the dielectric loss spectrum. arxiv.org This broadening reflects the heterogeneous nature of glassy dynamics, where different molecules experience different local environments and thus have a distribution of relaxation times. arxiv.org

The fastest of the three processes is the Johari-Goldstein (JG) β-relaxation . This is a secondary relaxation process that is considered a precursor to the α-relaxation. nih.gov In 1-propanol, the JG β-process is a prominent feature in the dielectric spectrum and has been unambiguously identified. nih.gov Studies have shown that it exhibits almost identical properties in both dielectric spectroscopy and depolarized dynamic light scattering (DDLS). nih.gov Interestingly, the JG β-relaxation in 1-propanol appears to have little to no dependence on the strength of the applied electric field in nonlinear dielectric measurements. arxiv.org

| Relaxation Process | Description | Key Characteristics in 1-Propanol |

| Debye Process | Slowest relaxation, associated with the dynamics of large, hydrogen-bonded supramolecular structures. | Dominant, often single-exponential peak in dielectric spectra, linked to chain-like molecular assemblies. arxiv.orgresearchgate.net |

| Structural α-Relaxation | Corresponds to the cooperative motion of molecules at the glass transition. | Broad, asymmetric peak, reflecting the heterogeneous nature of glassy dynamics. arxiv.org |

| β-Relaxation | Fastest, secondary relaxation, considered a precursor to the α-relaxation. | Prominent feature in dielectric spectra, shows little to no field dependence. nih.govarxiv.org |

Synergistic Studies Combining Dielectric Spectroscopy with Neutron Scattering for Dynamical Insights

The combination of dielectric spectroscopy (DS) and quasi-elastic neutron scattering (QENS) has proven to be a powerful, synergistic approach for investigating the complex dynamics of 1-propanol. chalmers.seresearchgate.net These two techniques are complementary; DS probes the fluctuations of local electrical fields related to molecular reorientations, while neutron scattering provides spatial information about atomic and molecular motions. fz-juelich.dersc.org

Studies on liquid 1-propanol have utilized both time-of-flight and neutron spin-echo techniques to probe dynamics at different length scales. chalmers.seresearchgate.net These investigations have focused on motions corresponding to the main peak and a pre-peak in the structure factor. The main peak is associated with the typical intermolecular distances, and the relaxation times probed at this scale correspond well with the structural (α) relaxation. chalmers.seresearchgate.net

A significant finding from these combined studies relates to the pre-peak in the structure factor, which corresponds to larger length scales associated with hydrogen-bonded structures. chalmers.seresearchgate.net The relaxation times measured at this pre-peak are nearly an order of magnitude longer than the structural relaxation times. chalmers.seresearchgate.net This slower dynamic process is linked to the Debye relaxation observed in dielectric spectroscopy and is thought to be connected to the average size of the hydrogen-bonded clusters. chalmers.seresearchgate.net By comparing the relaxation times obtained from both methods, researchers can gain a more comprehensive understanding of the relationship between the transient hydrogen-bonded structures and the distinct relaxation processes in 1-propanol. chalmers.seresearchgate.net

Molecular Dynamics (MD) Simulations and Computational Modeling of this compound

Development and Validation of Force Fields for Deuterated Propanol Systems

The accuracy of molecular dynamics (MD) simulations heavily relies on the quality of the underlying force field, which is a set of parameters and equations describing the potential energy of the system. uiuc.eduethz.ch For 1-propanol, new force fields have been developed for both united-atom (where groups like CH2 and CH3 are treated as single particles) and all-atom models. nih.govresearchgate.net

The development process often involves combining and refining existing methodologies to improve the accuracy of the model. One such approach involves a systematic parameterization procedure where atom charges and Lennard-Jones parameters are scaled to fit experimental data for properties like density, dielectric constant, and surface tension at ambient temperature. nih.govresearchgate.net Further refinements can include scaling bond distances to accurately reproduce the liquid-vapor phase diagram and the self-diffusion coefficient. nih.govresearchgate.net

The validation of these new force fields is a critical step. The simulated properties are compared against experimental data over a range of temperatures. nih.govresearchgate.net For instance, the static structure factors obtained from simulations are compared with experimental spectra to ensure the model accurately represents the molecular arrangement in the liquid. nih.govresearchgate.net The goal is to create a robust force field that can reliably predict various physical properties of the system. ethz.chnih.gov

| Force Field Model Type | Parameterization Strategy | Validation Properties |

| United-Atom (UA) | Scaling atom charges, Lennard-Jones parameters, and bond distances. nih.govresearchgate.net | Density, dielectric constant, surface tension, self-diffusion coefficient, static structure factor. nih.govresearchgate.net |

| All-Atom (AA) | Scaling atom charges, Lennard-Jones parameters, and bond distances. nih.govresearchgate.net | Density, dielectric constant, surface tension, self-diffusion coefficient, static structure factor. nih.govresearchgate.net |

Simulation of Hydrogen-Bonded Architectures and Their Time Evolution

MD simulations are instrumental in exploring the complex hydrogen-bonded networks that define the structure and properties of alcohols like 1-propanol. researchgate.net These simulations, using validated force fields, can reveal the presence of various multimer structures, such as trimers, tetramers, and pentamers, which are consistent with experimental findings from techniques like infrared spectroscopy. researchgate.net

Computational analyses allow for a detailed characterization of the hydrogen-bond network. nih.gov By applying a reasonable geometric and energetic definition of a hydrogen bond within the simulation, it is possible to analyze the topology of the network, including the distribution of cluster sizes and whether the structures are predominantly chain-like or cyclic. nih.gov For primary alcohols such as 1-propanol, simulations confirm a preference for forming chain-like structures. researchgate.netnih.gov The time evolution of these hydrogen-bonded architectures can be tracked throughout the simulation, providing insights into the dynamic equilibrium between different cluster sizes and shapes. researchgate.net These dynamic simulations offer a microscopic view that complements the averaged information obtained from experimental techniques. nih.gov

Studies on Ultrafast Nuclear Dynamics, Fragmentation, Isomerization, and Roaming Mechanisms in Ionized Deuterated Propanol

Upon photoexcitation by intense laser pulses, ionized 1-propanol can undergo a variety of complex and ultrafast processes. rsc.orgresearchgate.net Time-resolved pump-probe spectroscopy combined with coincident Coulomb explosion imaging allows for the direct observation of these nuclear dynamics on femtosecond timescales. rsc.orgresearchgate.net

When 1-propanol is ionized, it can lead to dissociation through several two- and three-body fragmentation channels. rsc.orgresearchgate.net Quantum chemistry calculations are paired with experimental measurements to identify the specific mechanisms for these dissociation pathways. rsc.orgresearchgate.net Beyond simple fragmentation, more complex phenomena such as isomerization (rearrangement of atoms to form a different molecular structure) and roaming can occur. rsc.orgresearchgate.net Roaming is a mechanism where a fragment, instead of dissociating directly, orbits its partner in a weakly bound state before abstraction or dissociation occurs. researchgate.net Studies on related alcohols have shown evidence for such roaming mechanisms, for example, involving a methyl fragment. rsc.orgresearchgate.net Comparing the dynamics of 1-propanol with other alcohols like ethanol (B145695) helps establish correlations between the molecular structure, such as the length of the alkyl chain, and the probability of processes like hydrogen migration. rsc.orgresearchgate.net

Investigations of Solvent Effects on Self-Aggregation and Solubilization Phenomena

The unique properties of this compound, a deuterated form of propanol, make it an invaluable tool in the study of molecular self-assembly and solubilization, particularly in conjunction with scattering techniques like small-angle neutron scattering (SANS). The substitution of hydrogen with deuterium (B1214612) atoms provides a significant contrast in neutron scattering length density, allowing researchers to selectively highlight or mask different components within a complex system. This isotopic labeling is crucial for elucidating the structure and interactions of self-aggregating systems such as those formed by surfactants and block copolymers.

In typical SANS experiments on surfactant solutions, the solvent is a mixture of deuterated and non-deuterated water to match the scattering length density of the surfactant's hydrocarbon chains, thus making the core of the micelle effectively invisible to neutrons. This "contrast matching" technique allows for the detailed characterization of the shell of the micelle. However, when studying these phenomena in non-aqueous, or mixed-solvent systems, this compound serves a similar and vital purpose.

Recent studies have explored the self-assembly of block copolymers in various solvent mixtures, including those designed for temperature responsiveness. For instance, the behavior of biocompatible block copolymers like poly(ethylene oxide)-block-poly(ε-caprolactone) (PEO-PCL) has been investigated in water-ethanol mixtures to tune the solvency conditions. acs.org While these specific studies may not have used this compound, the principles of using solvent selectivity to control self-assembly are directly applicable. The use of this compound in such systems would enable a more detailed structural analysis of the resulting micelles or other aggregates through SANS.

Furthermore, the solubilization of sparingly soluble compounds is a key application of surfactant and block copolymer systems. Research into the solubilization of chlorinated organic compounds by aqueous block copolymer-surfactant mixtures has demonstrated the complex interplay between the different components. nih.gov The addition of surfactants can either enhance or disrupt the aggregation of block copolymers, thereby affecting their ability to solubilize other molecules. nih.gov By employing this compound as the solvent or co-solvent in such investigations, researchers can use SANS to precisely determine the location and conformation of the solubilized species within the aggregates.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₃D₈O |

| Molecular Weight | 68.14 g/mol |

| Density | 0.912 g/mL at 25 °C |

Computational Studies of Heterogeneous Ion-Induced Nucleation Incorporating Deuterated Alcohols

Computational chemistry has emerged as a powerful tool for investigating the molecular mechanisms of nucleation, a fundamental process in atmospheric science and technology. A particular area of interest is heterogeneous ion-induced nucleation, where ions act as seeds for the formation of new particles from a vapor phase. The use of deuterated species, such as this compound, in these computational studies offers a unique opportunity to probe the kinetic and thermodynamic isotope effects that govern these processes.

Recent quantum chemical studies have provided significant insights into the heterogeneous nucleation of water and n-butanol vapors onto various ions. nih.gov These studies employ sophisticated computational methods to calculate the Gibbs free energies of formation for small ion-vapor clusters, revealing the molecular mechanisms that drive the initial steps of nucleation. nih.gov While these studies have focused on non-deuterated alcohols, the established theoretical framework can be extended to investigate the role of deuteration.

The primary advantage of incorporating deuterated alcohols like this compound into these computational models is the ability to elucidate the impact of isotopic substitution on the nucleation process. The difference in mass between hydrogen and deuterium leads to changes in vibrational frequencies, which in turn affect the zero-point energies and free energies of the molecular clusters. These subtle energetic differences can have a significant impact on both the thermodynamics (e.g., the stability of pre-nucleation clusters) and the kinetics (e.g., the rate of cluster growth) of nucleation.

For example, computational investigations of vapor pressure isotope effects in ethanol have demonstrated that explicit treatment of the surrounding solvent molecules is crucial for accurately predicting the observed isotopic fractionation. nih.gov This highlights the importance of including detailed molecular interactions in any computational model of nucleation involving isotopic species.

Molecular dynamics (MD) simulations provide another avenue for studying ion-induced nucleation at the atomic level. ucas.ac.cn By simulating the trajectories of individual molecules and ions over time, MD can provide insights into the dynamic processes of cluster formation and evolution. The use of polarizable force fields in these simulations is often necessary to accurately capture the strong electrostatic interactions present in ionic systems. nih.gov By parameterizing these force fields for this compound, researchers can conduct MD simulations to directly observe the influence of deuteration on the nucleation dynamics.

The combination of quantum chemical calculations and molecular dynamics simulations, when applied to systems containing deuterated alcohols, can provide a comprehensive understanding of the role of isotopic effects in ion-induced nucleation. This knowledge is not only of fundamental scientific interest but also has practical implications for areas such as atmospheric modeling and the design of condensation particle counters.

Applications of 1 Propanol D8 in Investigating Chemical Reaction Mechanisms

Elucidation of Complex Reaction Pathways through Isotopic Labeling and Tracer Methodologies

Isotopic labeling with 1-Propanol-d8 is a cornerstone technique for unraveling complex reaction sequences. By tracking the fate of the deuterium (B1214612) labels in the products and intermediates, researchers can deduce the sequence of bond activations and formations that constitute a reaction mechanism.

The Fischer-Tropsch (FT) synthesis is a crucial industrial process for producing liquid hydrocarbons from synthesis gas (a mixture of carbon monoxide and hydrogen). longdom.org Despite its long history, the exact mechanism of chain growth on the surface of catalysts like cobalt remains a subject of intensive research. mdpi.comfrontiersin.org The addition of this compound as a tracer molecule has provided significant insights into this process. nobracat-isotopes.com

In studies involving cobalt-catalyzed FT synthesis, the introduction of deuterated alcohols like this compound helps to investigate the mechanisms of chain growth and the formation of various hydrocarbon products. nobracat-isotopes.com When this compound is co-fed with synthesis gas over a cobalt catalyst, the deuterium atoms allow for the tracking of isotope incorporation into the resulting hydrocarbon chains. nobracat-isotopes.com This provides valuable information about the role of surface intermediates and the pathways involved in the synthesis. nobracat-isotopes.com

Research has shown that when the FT reactions are conducted over a mixture of a Co/SiO2 catalyst and a dehydration catalyst like Al2O3, deuterated isomers are produced. researchgate.net This suggests that the alcohol can dehydrate to an alkene, which then participates in the chain growth process. However, in the absence of a dehydration catalyst, the addition of deuterated alcohols like ethanol-d6 (B42895) and 2-propanol-d8 (B1362042) to a Co/SiO2 catalyzed FT reaction did not lead to the formation of detectable amounts of deuterated isomers in any alkanes. longdom.orgresearchgate.net This indicates that under these conditions, the alcohol does not readily initiate chain growth. These findings are crucial for understanding the role of oxygenates in the FT process and for optimizing catalyst formulations and reaction conditions.

Table 1: Tracer Studies in Cobalt-Catalyzed Fischer-Tropsch Synthesis

| Tracer Compound | Catalyst System | Observation | Mechanistic Implication |

|---|---|---|---|

| This compound | Co/SiO₂ | No detectable deuterated alkanes formed. longdom.orgresearchgate.net | Alcohol does not readily initiate chain growth on Co/SiO₂ alone. |

| This compound | Co/SiO₂ + Al₂O₃ | Formation of deuterated hydrocarbon isomers. researchgate.net | Alcohol dehydrates to an alkene which then participates in chain growth. |

The photocatalytic oxidation of alcohols to aldehydes and ketones is a green and sustainable alternative to traditional oxidation methods that often rely on stoichiometric and sometimes toxic oxidants. rsc.orglibretexts.org Understanding the underlying mechanism is key to designing more efficient photocatalytic systems. researchgate.net this compound has been employed in isotope-labeling experiments to investigate the mechanism of photo-induced alcohol oxidation mediated by metal complexes. nobracat-isotopes.com

One such study focused on the photo-driven oxidation of alcohols by an NAD+-type zinc complex, Zn(pbn)2(H2O)2. rsc.org By using this compound, researchers were able to probe the electron transfer and proton transfer pathways during the oxidation process. nobracat-isotopes.com The kinetic analysis helped to clarify that the reaction proceeds through an electron transfer followed by a proton transfer (ET/PT) mechanism, rather than a concerted proton-coupled electron transfer (PCET) or a hydrogen atom transfer (HAT) mechanism. nobracat-isotopes.com This detailed mechanistic understanding is vital for the development of new and improved photocatalysts for alcohol oxidation. rsc.org

Deuterium Kinetic Isotope Effects (KIE) in Reaction Rate Determinations

The Deuterium Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and for probing the structure of the transition state. wikipedia.org It is defined as the ratio of the reaction rate for a substrate containing hydrogen to the rate for the same substrate where the hydrogen has been replaced by deuterium (kH/kD). wikipedia.org The use of this compound allows for the measurement of KIEs in reactions involving the cleavage of C-H or O-H bonds.

A primary KIE greater than 1 is typically observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. wikipedia.org The magnitude of the KIE can provide information about the nature of the transition state. For instance, in the oxidation of alcohols, a significant KIE suggests that the cleavage of a C-H or O-H bond is a critical part of the slowest step. acs.org Studies on the oxidation of 2-propanol-d8 have demonstrated the utility of this approach. acs.org While specific KIE values for this compound are not always explicitly detailed in general literature, the principles derived from studies on similar deuterated alcohols are directly applicable. acs.org

The measurement of KIEs using this compound can help to distinguish between different proposed mechanisms. For example, a large KIE would support a mechanism where hydride transfer or hydrogen atom abstraction is the rate-limiting step. Conversely, a KIE close to unity would suggest that the C-H bond is not broken in the rate-determining step.

Role of this compound as a Solvent in Reaction Kinetics Studies

The solvent in which a reaction is conducted can have a profound effect on the reaction rate and mechanism. psgcas.ac.inresearchgate.net this compound, as a deuterated solvent, offers unique opportunities to investigate solvent effects on reaction kinetics.

The physical properties of a solvent, such as polarity and viscosity, can significantly influence reaction rates. researchgate.net 1-Propanol (B7761284) has a dielectric constant of 20.45 at 20°C and a viscosity of 2.204 cP at the same temperature. matweb.com The deuterated form, this compound, is expected to have a slightly different viscosity, which can be exploited in kinetic studies.

Changes in solvent polarity can affect the relative stability of the reactants and the transition state, thereby altering the activation energy of the reaction. psgcas.ac.in By comparing reaction rates in 1-propanol and this compound, while accounting for any primary or secondary KIEs, it is possible to isolate the solvent isotope effect, which can provide insights into the role of the solvent in the reaction mechanism. For example, a solvent isotope effect can indicate whether the solvent is directly involved in the reaction, such as through proton transfer. researchgate.net

In the field of enzymology, kinetic solvent viscosity effects (KSVE) are used to determine if diffusion-controlled steps, such as substrate binding or product release, are rate-limiting in the catalytic cycle. researchgate.net This technique involves measuring the reaction rate in the presence of a viscosigen, a substance that increases the viscosity of the solvent without otherwise affecting the reaction. mdpi.com

Advanced Computational and Theoretical Studies Specific to 1 Propanol D8

Quantum Chemical (QC) Calculations for Molecular Interactions and Energetics in Deuterated Systems

Quantum chemical calculations, which solve the Schrödinger equation for molecular systems, are fundamental to understanding the conformational landscape and energetics of molecules like 1-propanol (B7761284). For 1-propanol, there are five distinct conformers arising from rotations around the C-C and C-O bonds, denoted as Gt, Gg, Gg', Tg, and Tt. QC methods, including ab initio approaches like Møller-Plesset perturbation theory (MP2), are used to calculate the relative energies of these conformers and the energy barriers for interconversion. researchgate.net

These calculations reveal that the energy differences between conformers are small, leading to the coexistence of multiple conformations at room temperature. For instance, quantum-chemical calculations for non-deuterated 1-propanol have determined the energy barrier between the Gt and Gg' conformers to be approximately 3.2 kJ/mol, indicating that transitions between certain conformers are highly probable. researchgate.net

The general methodology involves:

Optimization of the geometry for all possible conformers.

Calculation of harmonic vibrational frequencies to confirm each structure as a true minimum on the potential energy surface and to calculate the ZPVE.

Calculation of single-point energies at a high level of theory to determine the relative stabilities.

These foundational calculations provide the energetic landscape necessary for understanding molecular interactions, such as the intramolecular and intermolecular hydrogen bonding that defines the properties of liquid alcohols.

Density Functional Theory (DFT) Applications to Deuterated Alcohol Structures and Reactivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it highly suitable for studying systems like 1-Propanol-d8. DFT is extensively used to predict molecular geometries, vibrational frequencies, and population distributions of conformers, providing insights that are directly comparable to experimental results. mdpi.com

For deuterated alcohols, DFT calculations are instrumental in assigning complex vibrational spectra. ustc.edu.cn The substitution of hydrogen with deuterium (B1214612) causes significant shifts in vibrational frequencies, particularly for modes involving the substituted atom (e.g., C-D and O-D stretching and bending modes). By calculating the theoretical vibrational spectra of each conformer of this compound, researchers can assign specific bands observed in experimental infrared (IR) and Raman spectra. For example, DFT calculations using the B3LYP functional with the 6-311+G(d,p) basis set have been employed to predict the population ratios of the five n-propanol conformers. ustc.edu.cn

| Conformer | Population Ratio (%) |

|---|---|

| Tt | 14 |

| Tg | 24 |

| Gt | 28 |

| Gg | 19 |

| Gg′ | 15 |

Data derived from DFT/B3LYP/6-311++G(d,p) calculations. ustc.edu.cn

Furthermore, DFT combined with continuum solvation models, such as the Polarizable Continuum Model (PCM), allows for the study of isotope effects on hydrogen bonding in the liquid phase. mdpi.comresearchgate.net These models simulate the influence of the solvent environment on the molecule's electronic structure and reactivity. For deuterated alcohols, this approach can quantify how the subtle electronic changes from deuteration affect the strength and dynamics of hydrogen bonds, which in turn influences the macroscopic properties of the liquid. mdpi.com The study of the O-H/O-D stretching band is particularly important, as its position and shape in the IR spectrum are sensitive indicators of the hydrogen-bonding environment. DFT calculations can accurately predict the shift of this band to lower frequencies upon deuteration (e.g., from ~3300 cm⁻¹ for O-H to ~2600 cm⁻¹ for O-D), matching experimental observations. mdpi.com

Development of Statistical and Dynamic Models for Hydrogen Bond Networks in Deuterated Monohydroxy Alcohols

While QC and DFT methods excel at describing individual molecules or small clusters, understanding the bulk liquid structure of this compound requires statistical and dynamic modeling. These methods bridge the gap between single-molecule properties and macroscopic experimental observations, such as those from neutron diffraction.

Neutron scattering is an ideal technique for studying hydrogen-containing materials because of the high scattering contrast between hydrogen and deuterium. Studies on fully deuterated 1-propanol (CD3CD2CD2OD) use this advantage to determine the liquid structure factor, which describes the atomic-scale arrangement of molecules. researchgate.nettandfonline.com However, raw experimental data must be corrected for complex effects like multiple scattering and inelasticity. This is where computational models become indispensable.

A key computational tool used in this area is the Monte Carlo (MC) simulation . Researchers have developed specialized hybrid MC simulation codes to process the raw diffraction data from deuterated 1-propanol experiments. researchgate.nettandfonline.comtandfonline.com These simulations model the experimental process to apply precise corrections, enabling the extraction of a clean, coherent structure factor. This corrected experimental data then serves as a benchmark for validating and refining structural models of the liquid.

| Parameter | Value | Relevance |

|---|---|---|

| Macroscopic Density (ρ) | 0.912 g/cm³ | Input for normalization to obtain the absolute structure factor. researchgate.nettandfonline.com |

| Main Structure Factor Peak (Q) | 1.43 Å⁻¹ | Corresponds to the average size of the molecules in the liquid. tandfonline.com |

The results from these combined experimental-computational studies show that liquid alcohols like 1-propanol form extensive, branched hydrogen-bonded networks. The structure of these networks can be described by statistical models that predict properties like the distribution of cluster sizes. researchgate.net These models, often validated against data refined by MC simulations, confirm that propanol (B110389) molecules form clusters of varying sizes, with the nature of the network being dependent on factors like temperature. researchgate.netuoa.gr Other simulation techniques, such as Reverse Monte Carlo (RMC) and Molecular Dynamics (MD), are also used to build three-dimensional atomic models of the liquid that are consistent with the experimental structure factor, providing a detailed picture of the hydrogen-bond connectivity in deuterated alcohols. szfki.hu

Future Research Directions and Emerging Paradigms for 1 Propanol D8 Studies

Innovations in Deuteration Synthesis and Purification for Specialized Research Applications

The synthesis of deuterated compounds is continually evolving, with a focus on improving efficiency, selectivity, and cost-effectiveness. Traditional methods for producing deuterated alcohols often rely on expensive reagents like deuterated sodium borohydride (B1222165) (NaBD4) or deuterated lithium aluminum hydride (LiAlH4). google.com Future research is geared towards developing more economical and environmentally friendly methods.

One promising approach involves the use of heavy water (D2O) as a deuterium (B1214612) source, often in conjunction with metal catalysts such as rhodium or ruthenium. google.com Photocatalytic methods, which utilize visible light as an energy source, are also being explored to drive deuteration reactions at ambient temperature and pressure. google.com These methods aim to overcome the limitations of older techniques, which often require harsh reaction conditions and may result in low deuteration rates and poor selectivity. google.com

Recent advancements have demonstrated the potential of iridium-catalyzed hydrogen/deuterium isotope exchange (HIE) reactions. rsc.org These methods allow for the direct and chemoselective deuteration of alcohols using D2O as the deuterium source under basic or neutral conditions. rsc.org Another innovative strategy employs samarium(II) iodide (SmI2) and D2O for the reductive deuteration of acyl chlorides to produce α,α-dideuterio alcohols with high functional group tolerance and excellent deuterium incorporation. mdpi.com

The purification of 1-Propanol-d8 is equally critical, especially for applications requiring high isotopic purity, such as nuclear magnetic resonance (NMR) spectroscopy. armar-europa.de Future innovations will likely focus on advanced chromatographic techniques and other separation technologies to achieve the high levels of purity demanded by sensitive analytical applications. carlroth.com

Integration of Multi-Modal Experimental Techniques for Comprehensive Characterization

To gain a comprehensive understanding of the systems in which this compound is used, researchers are increasingly integrating multiple experimental techniques. The combination of nuclear magnetic resonance (NMR) spectroscopy and total neutron scattering is a powerful approach for characterizing liquid phases in confined spaces during chemical reactions. rsc.org This "NeuNMR" setup allows for the simultaneous acquisition of structural information from neutron scattering and quantitative data from NMR. rsc.org

This integrated approach is particularly valuable for studying complex, multi-pathway reactions where it can be challenging to assign structural changes observed by neutron scattering to specific intermediate products. rsc.org NMR provides the necessary resolution to distinguish between these intermediates, which may have very similar structures. rsc.org The development of such coupled techniques will be instrumental in elucidating the influence of confinement on reactivity and selectivity, which can aid in the design of new and improved catalyst materials. rsc.org

Other techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are also being used in conjunction with computational methods like density functional theory (DFT) to study the interactions of deuterated propanol (B110389) in complex mixtures. mdpi.com Polarized and depolarized Raman spectroscopy of deuterated 1-propanol (B7761284) has been used to identify different conformers of the molecule. mdpi.com These multi-modal approaches provide a more complete picture of molecular behavior than any single technique could alone.

Application of Machine Learning and Artificial Intelligence in Deuterated Alcohol Research

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize research involving deuterated alcohols. These computational tools can be applied to a wide range of tasks, from predicting the properties of deuterated compounds to analyzing complex experimental data.

In the realm of theoretical chemistry, ML is being used to develop more accurate potential energy surfaces for molecules like ethanol (B145695), which can then be used in quantum dynamics simulations. acs.org The "Δ-machine learning" approach, for instance, can correct for the errors of lower-level quantum chemistry methods to achieve the accuracy of high-level methods at a fraction of the computational cost. acs.org Similar techniques could be applied to 1-propanol to better understand its properties and reactivity.

AI and ML are also finding applications in the analysis of data from techniques like NMR and mass spectrometry. ustc.edu.cn For example, ML algorithms can be trained to identify and quantify deuterated compounds in complex mixtures, or to predict the outcomes of chemical reactions involving these compounds. nih.gov In the broader field of isotope science, AI is being explored to optimize isotope production and enrichment processes. osti.gov

Expanding the Scope of Isotopic Labeling to Novel Catalytic and Complex Systems

Isotopic labeling with compounds like this compound is a cornerstone of mechanistic studies in catalysis. numberanalytics.com By tracing the path of the deuterium atoms, researchers can identify reaction intermediates, determine reaction pathways, and gain insights into the chemistry of catalyst surfaces. numberanalytics.com

Future research will see the application of this compound and other deuterated tracers to increasingly complex and novel systems. For example, it has been used as a tracer in studies of cobalt-catalyzed Fischer-Tropsch synthesis to investigate the mechanisms of hydrocarbon chain growth. nobracat-isotopes.com It has also been employed in isotope-labeling experiments to elucidate the mechanism of photo-induced alcohol oxidation. nobracat-isotopes.com

The development of new catalytic systems, including those based on earth-abundant metals and those operating under milder conditions, will create new opportunities for the use of isotopic labeling to understand their mechanisms. Furthermore, the application of isotopic labeling is expanding beyond traditional chemistry into fields like materials science and biology. For instance, deuterated compounds are used in neutron scattering studies to enhance the functionality of materials like liquid crystals and organic electronics. cross.or.jp

As researchers tackle more complex scientific challenges, from developing sustainable energy sources to understanding the intricacies of biological processes, the demand for versatile and powerful tools like this compound will only continue to grow. The future directions outlined here represent just a fraction of the exciting research that will be enabled by this important isotopic label.

常见问题

Q. What methodological frameworks integrate experimental data from this compound studies with computational models to predict isotopic behavior in novel systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。